2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound characterized by its unique structural features, including a benzofuran core and various functional groups such as an ethyl ester and ethoxy group. This compound is recognized for its potential applications in medicinal chemistry and material science due to the biological activities associated with benzofuran derivatives.
The compound is cataloged under the CAS number 6240-43-3 and has a molecular formula of C18H22O7, with a molecular weight of approximately 350.4 g/mol. Its synthesis typically involves multi-step organic reactions that have been documented in various scientific literature.
This compound falls under the category of benzofuran derivatives, which are known for their diverse biological activities. The presence of functional groups such as carboxylate and ether links enhances its reactivity and potential applications in pharmaceuticals.
The synthesis of 2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate generally involves several key steps:
In industrial settings, continuous flow reactors may be employed to scale up production while maintaining quality control. Automated systems are crucial for precise reagent addition and temperature regulation, optimizing reaction conditions for maximum yield.
The molecular structure features several important components:
The InChI key for this compound is IXNLCAOPOPPKKB-UHFFFAOYSA-N, and its SMILES representation is CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C. These identifiers are essential for computational modeling and database searches.
The compound can participate in various chemical reactions due to its functional groups:
The compound's chemical properties include:
2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate has potential applications in:
Research continues into the biological activities associated with benzofuran derivatives, indicating a promising avenue for future studies involving this compound .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: